molecular formula C15H14OS2 B3066923 Benzyl 4-methoxybenzene-1-carbodithioate CAS No. 93198-47-1

Benzyl 4-methoxybenzene-1-carbodithioate

Cat. No. B3066923
Key on ui cas rn: 93198-47-1
M. Wt: 274.4 g/mol
InChI Key: UUCLOHJRGXEOGH-UHFFFAOYSA-N
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Patent
US06458968B2

Procedure details

A mixture of 4-methoxybenzoic acid (1.52 g), benzyl mercaptan (1.24 g) and phosphorus pentasulfide (4.44 g) in toluene (40 ml) was refluxed for 12 h. A dark red color was developed immediately after heating. After the reaction was complete (as monitored by GC-MS), it was cooled to room temperature and purified by a column chromatography packed with neutral alumina, eluting with benzene. Removal of the solvent by distillation gave the single compound, benzyl-4-methoxydithiobenzoate (1.89 g, 69%). It was further characterized by 1H and 13C-NMR.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=O)=[CH:5][CH:4]=1.[CH2:12]([SH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:21]>C1(C)C=CC=CC=1>[CH2:12]([S:19][C:7](=[S:21])[C:6]1[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
COC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
4.44 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
after heating
CUSTOM
Type
CUSTOM
Details
purified by a column chromatography
WASH
Type
WASH
Details
eluting with benzene
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC(C1=CC=C(C=C1)OC)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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